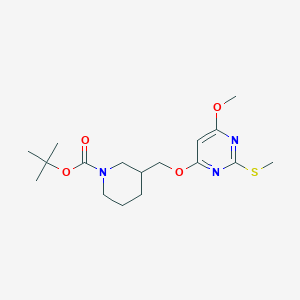

tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Description

Historical Context of Pyrimidine-Piperidine Hybrid Compounds

The convergence of pyrimidine and piperidine motifs in medicinal chemistry traces its origins to the mid-20th century, when researchers began exploiting heterocyclic frameworks to modulate drug pharmacokinetics. Early work focused on isolated pyrimidines, such as trimethoprim (1962), which inhibited bacterial dihydrofolate reductase, and piperidine-containing alkaloids like solenopsins, which exhibited insecticidal properties. The strategic fusion of these scaffolds emerged in the 1990s, driven by the need to overcome drug resistance in HIV and cancer therapies. For instance, etravirine—a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI)—inspired the development of piperidin-4-yl-aminopyrimidine hybrids, which demonstrated enhanced antiviral potency by leveraging piperidine’s conformational flexibility. Parallel innovations in synthetic chemistry, such as the use of phosphorus oxychloride for pyrimidine chlorination and Suzuki–Miyaura couplings for aryl substitutions, enabled precise functionalization of these hybrids.

Significance in Medicinal Chemistry Research Paradigms

Pyrimidine-piperidine hybrids occupy a unique niche in drug discovery due to their dual capacity for hydrogen bonding and lipophilic interactions. The pyrimidine ring’s electron-deficient nature facilitates π-stacking with aromatic residues in enzyme active sites, while the piperidine moiety’s basic nitrogen enhances solubility and membrane permeability. This synergy is exemplified by compounds like VRX-480773, where a piperidine-linked aminopyrimidine derivative exhibited nanomolar inhibition of HIV-1 reverse transcriptase, surpassing first-generation NNRTIs in resistance profiles. Furthermore, the tert-butyl carbamate group in tert-butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate serves as a transient protecting group, enabling selective deprotection during synthetic cascades while stabilizing the intermediate against nucleophilic attack. Such design principles align with the broader shift toward multitargeted therapies, where hybrid pharmacophores address complex disease pathways more effectively than single-target agents.

Evolution of Structure-Based Design Approaches for tert-Butyl Piperidine Carboxylates

Structure-based drug design (SBDD) has revolutionized the optimization of tert-butyl piperidine carboxylates. Early empirical approaches relied on combinatorial libraries to screen for bioactivity, but modern strategies integrate X-ray crystallography and quantum mechanical calculations. For example, co-crystallization studies of pyrimidine–piperazine hybrids with Mycobacterium tuberculosis InhA revealed critical hydrogen bonds between the pyrimidine’s amino group and the enzyme’s NAD+ binding pocket, guiding the rational incorporation of methoxy and methylthio substituents for improved affinity. Density functional theory (DFT) analyses further elucidated the electronic effects of these substituents, predicting enhanced nucleophilic reactivity at the pyrimidine’s C4 position—a feature exploited in the synthesis of this compound. Advances in protecting-group chemistry, notably the use of tert-butyloxycarbonyl (Boc) groups, have also streamlined the synthesis of such hybrids by preventing unwanted side reactions during piperidine functionalization.

Current Research Landscape and Knowledge Gaps

Contemporary research on this compound emphasizes its potential in oncology and infectious disease. In vitro studies of analogous chromenopyrimidines demonstrated IC~50~ values as low as 1.61 μM against HepG2 hepatocarcinoma cells, with selectivity indices exceeding those of doxorubicin. However, translational challenges persist:

- Synthetic Complexity : Multi-step routes requiring precise control over regioselectivity, as seen in the S~N~Ar reactions of dichloropyrimidines with chrysin derivatives.

- Metabolic Stability : The methylthio group, while enhancing target affinity, may undergo oxidative metabolism to sulfoxides, necessitating prodrug strategies.

- Target Validation : Although docking studies predict strong binding to DNA gyrase and reverse transcriptase, in vivo confirmation remains pending.

Table 1 : Key Synthetic and Biological Features of Pyrimidine-Piperidine Hybrids

Properties

IUPAC Name |

tert-butyl 3-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-17(2,3)24-16(21)20-8-6-7-12(10-20)11-23-14-9-13(22-4)18-15(19-14)25-5/h9,12H,6-8,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOQIORWAAPNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC(=NC(=C2)OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors under acidic or basic conditions.

Introduction of the methoxy and methylthio groups: These functional groups can be introduced via nucleophilic substitution reactions.

Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable diamine and a diacid or diester.

Coupling of the pyrimidine and piperidine rings: This step often involves a nucleophilic substitution or a coupling reaction such as the Suzuki-Miyaura coupling.

Introduction of the tert-butyl ester group: This can be achieved through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is C17H27N3O4S, with a molecular weight of approximately 369.5 g/mol. The compound features a piperidine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Medicinal Chemistry Applications

- Drug Development : The compound's structure suggests potential use as a scaffold for developing new drugs targeting specific receptors. The presence of the piperidine moiety is common in many bioactive compounds, enhancing the likelihood of successful interactions with biological targets .

- Antagonist and Agonist Studies : Research has shown that derivatives of pyrimidine and piperidine can act as modulators for various receptors, including dopamine receptors. The compound may serve as a lead compound for designing selective antagonists or agonists for therapeutic applications in neuropharmacology .

- Epigenetic Research : The compound can be utilized as a chemical probe to study epigenetic proteins involved in gene regulation. Its structural modifications can enhance binding affinities to specific targets, making it valuable for understanding molecular mechanisms in cancer and other diseases .

Biological Studies

- Target Identification : The ability of this compound to bind selectively to certain proteins allows researchers to identify new biological targets. This can lead to the discovery of novel therapeutic pathways and biomarkers .

- Structure–Activity Relationship (SAR) Studies : By modifying the functional groups on the compound, researchers can perform SAR studies to determine how changes affect biological activity. This is critical for optimizing lead compounds into effective drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylthio groups can participate in hydrogen bonding or hydrophobic interactions, while the piperidine ring can enhance binding affinity through its conformational flexibility. The tert-butyl ester group can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Lipophilicity: The 6-methoxy group in the target compound reduces logP compared to the 6-ethoxy analog (), enhancing water solubility. Methoxy’s smaller size may also improve binding specificity in biological targets .

Linker Group :

- The -OCH2- linker in the target compound provides greater conformational flexibility compared to the rigid -O- or -NH- linkers in analogs, which may influence receptor-binding kinetics .

Synthetic Accessibility :

- The Boc-protected piperidine core is synthetically versatile. However, the methylthio group may require specialized reagents (e.g., methyl disulfide) for introduction, increasing synthesis complexity compared to chloro or methoxy derivatives .

Chromatographic Behavior

highlights that substituents with similar logP values but differing solubilities in organic modifiers (e.g., acetonitrile vs. ethanol) can reverse elution orders in reversed-phase liquid chromatography (RPLC). For instance:

- Compounds with methoxy groups (e.g., target compound) may elute earlier than ethoxy analogs under ethanol/water conditions due to reduced hydrophobicity .

- The methylthio group’s polarizability could increase retention times compared to chloro analogs, despite similar logP values .

Biological Activity

tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, also known by its CAS number 1353981-44-8, is a synthetic compound with potential biological applications. Its structure features a piperidine core linked to a pyrimidine derivative, suggesting possible interactions with biological targets such as enzymes and receptors. This article summarizes the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H27N3O4S |

| Molecular Weight | 369.48 g/mol |

| CAS Number | 1353981-44-8 |

| Synonyms | This compound |

Research indicates that compounds with similar structures often interact with biological pathways related to inflammation, cancer, and infectious diseases. The presence of the methoxy and methylthio groups may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antitumor Activity

Studies have shown that pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, particularly in models of chronic inflammation. For example, derivatives similar to this compound have shown efficacy in reducing levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in diseases characterized by inflammation such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The antimicrobial activity of piperidine derivatives has been explored, particularly against resistant strains of bacteria. Studies indicate that modifications at the pyrimidine ring can influence the antibacterial potency. Research findings suggest that certain derivatives demonstrate significant inhibitory concentrations against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Piperidine Core : Essential for interaction with biological targets.

- Pyrimidine Substituents : Modifications at positions 2 and 4 enhance activity against specific targets.

- Methoxy and Methylthio Groups : These groups improve solubility and bioavailability.

Study 1: Antitumor Efficacy

A recent study evaluated the effects of a series of piperidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of related compounds using RAW264.7 macrophage cells. The study reported a significant reduction in TNF-alpha production upon treatment with these derivatives, suggesting their utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing tert-butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves sequential nucleophilic substitution and coupling reactions. A common approach includes:

- Step 1 : Activation of the pyrimidin-4-ol moiety (e.g., using Mitsunobu conditions) to introduce the methoxy and methylthio groups.

- Step 2 : Alkylation of the piperidine nitrogen with tert-butyl chloroformate under basic conditions (e.g., NaH/DMF).

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

- Key Considerations : Monitor intermediates using TLC and adjust reaction times based on steric hindrance from the tert-butyl group.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine ring and piperidine substitution.

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to limit hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the methylthio group on the pyrimidine ring?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or CuI for thiolation reactions.

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (lower dielectric constant) to reduce side reactions.

- Temperature Control : Optimize between 60–80°C to balance reaction rate and decomposition.

- Reference Data : Similar compounds achieved 70–85% yields using NaSH as the sulfur source under reflux .

Q. What strategies are used to evaluate the compound’s biological activity in medicinal chemistry research?

- Methodological Answer :

- In Vitro Assays : Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization assays.

- Binding Studies : Perform SPR (Surface Plasmon Resonance) to measure affinity (KD values).

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa).

- Structural Analogs : Compare with tert-butyl pyrimidine derivatives showing IC₅₀ values <10 µM in kinase inhibition .

Q. How can the compound’s stability under physiological conditions be assessed?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Degradant Identification : Use LC-HRMS to detect hydrolysis products (e.g., piperidine cleavage).

- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation kinetics .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density at the piperidine nitrogen.

- Molecular Dynamics : Simulate solvation effects in DMSO to predict hydrolysis pathways.

- Docking Studies : Model interactions with catalytic sites of esterase enzymes to anticipate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.